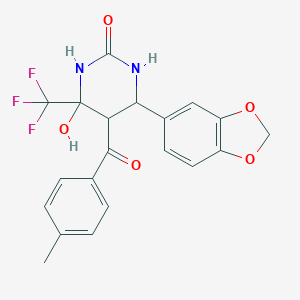
6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone, also known as BDF-8634, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrimidinone derivatives and has been shown to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is not fully understood. However, it has been suggested that 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has also been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. In addition, 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone in lab experiments is its broad spectrum of biological activities. 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has been shown to exhibit antitumor, anti-inflammatory, anti-oxidant, and neuroprotective properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone. One potential direction is to further investigate its antitumor activity and explore its potential as a chemotherapeutic agent. Another direction is to study its neuroprotective properties and its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to understand the exact mechanism of action of 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone and its potential as a modulator of cellular defense mechanisms against oxidative stress. Overall, 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its biological activities and therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone involves the reaction of 4-hydroxy-5-(4-methylbenzoyl)tetrahydro-2(1H)-pyrimidinone with trifluoromethyl iodide in the presence of potassium carbonate. The resulting product is then treated with 1,3-benzodioxole-5-carbaldehyde to obtain 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone. This method has been reported to yield 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone in good purity and yield.
Applications De Recherche Scientifique
6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has also been reported to have anti-inflammatory, anti-oxidant, and neuroprotective properties. In addition, 6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone |
|---|---|
Formule moléculaire |
C20H17F3N2O5 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
6-(1,3-benzodioxol-5-yl)-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H17F3N2O5/c1-10-2-4-11(5-3-10)17(26)15-16(12-6-7-13-14(8-12)30-9-29-13)24-18(27)25-19(15,28)20(21,22)23/h2-8,15-16,28H,9H2,1H3,(H2,24,25,27) |
Clé InChI |
HRMXAWGZWPUXLM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B257575.png)
![N-[3-ethyl-5-(3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-2-thiophenesulfonamide](/img/structure/B257576.png)

![7-chloro-1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257580.png)

![2-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]acetic acid](/img/structure/B257587.png)
![(2E)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B257588.png)
![isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257591.png)
![2-methoxyethyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257596.png)
![isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257597.png)
![isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257598.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B257599.png)
![(3Z)-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B257600.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257604.png)